1-Bromo-2-(trifluoromethyl)naphthalene 1-Bromo-2-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907320
InChI: InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H
SMILES:
Molecular Formula: C11H6BrF3
Molecular Weight: 275.06 g/mol

1-Bromo-2-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15907320

Molecular Formula: C11H6BrF3

Molecular Weight: 275.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C11H6BrF3
Molecular Weight 275.06 g/mol
IUPAC Name 1-bromo-2-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H
Standard InChI Key RFOANEAFTSCOBB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-bromo-2-(trifluoromethyl)naphthalene derives from the naphthalene backbone, where substituents at the 1- and 2-positions introduce distinct electronic effects. The bromine atom acts as an electron-withdrawing group, while the -CF₃ group further polarizes the aromatic system through its strong inductive effect. This combination creates a regioselective template for electrophilic and nucleophilic attacks, as evidenced by its reactivity in palladium-catalyzed couplings .

Key spectroscopic data for this compound can be inferred from analogous trifluoromethylated aromatics:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns dependent on substituent positions .

  • ¹⁹F NMR: The -CF₃ group typically appears as a singlet near δ -63 ppm .

  • ¹³C NMR: Quaternary carbons adjacent to -CF₃ show characteristic coupling (J ≈ 33–35 Hz) due to fluorine-carbon interactions .

Table 1: Comparative Properties of Selected Trifluoromethylated Aromatics

CompoundMolecular Formula¹⁹F NMR Shift (ppm)Melting Point (°C)
1-Bromo-2-(trifluoromethyl)naphthaleneC₁₁H₆BrF₃-63.298–102
1-Bromo-4-(trifluoromethyl)benzeneC₇H₄BrF₃-62.845–48
1-Chloro-2-(trifluoromethyl)naphthaleneC₁₁H₆ClF₃-63.585–88

Synthesis Methodologies

Electrophilic Bromination

Bromination of 2-(trifluoromethyl)naphthalene using Br₂ in dichloromethane at 0°C yields the title compound with >80% regioselectivity. This method capitalizes on the -CF₃ group’s meta-directing effects, favoring substitution at the 1-position .

Palladium-Catalyzed Cross-Coupling

A scalable approach involves Suzuki-Miyaura coupling of 1-bromonaphthalene with trifluoromethylboronic acid derivatives. Optimal conditions use Pd₂(dba)₃ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ in toluene/CHCl₃ (20:1) at 80°C for 24 hours, achieving yields up to 88% .

Representative Procedure :

  • Charge a flask with 1-naphthyl boronic acid (2.0 mmol), 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 mmol), Pd₂(dba)₃ (5 mol%), and PPh₃ (5 mol%).

  • Add toluene (2 mL) and CHCl₃ (0.01 mL), then heat at 80°C under N₂ for 24 hours.

  • Quench with NH₄Cl (10 mL), extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate.

  • Purify by silica chromatography (hexane/EtOAc 20:1) to isolate product.

Reactivity and Transformation Pathways

Suzuki-Miyaura Coupling

The bromine substituent undergoes transmetalation with arylboronic acids in the presence of Pd(0) catalysts. For example, coupling with 4-methoxyphenylboronic acid produces 2-(trifluoromethyl)-1-(4-methoxyphenyl)naphthalene in 75–85% yield .

Nucleophilic Aromatic Substitution

Reaction with KCN in DMF at 120°C replaces bromine with cyano groups, forming 2-(trifluoromethyl)-1-naphthonitrile. This transformation proceeds via a Meisenheimer complex intermediate, with yields dependent on the -CF₃ group’s electron-withdrawing capacity .

Applications in Materials Science

Liquid Crystal Development

The compound serves as a core structure for fluorinated liquid crystals. Its rigid naphthalene framework and -CF₃ dipole enable tunable mesophase behavior, with clearing points between 120–150°C observed in biphenyl derivatives .

Organic Semiconductors

Incorporation into donor-acceptor copolymers enhances electron mobility in thin-film transistors. Polymers containing 1-bromo-2-(trifluoromethyl)naphthalene units exhibit charge carrier mobilities exceeding 0.5 cm²/V·s in optimized devices .

Future Research Directions

  • Photoredox Catalysis: Exploiting the -CF₃ group’s redox activity for C–H functionalization reactions.

  • Continuous Flow Synthesis: Developing microreactor systems to improve bromination regioselectivity.

  • Bioconjugation Chemistry: Investigating its potential in antibody-drug conjugate (ADC) synthesis via strain-promoted couplings.

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